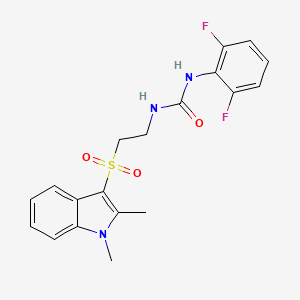![molecular formula C19H13Cl2F3N2O3 B2456098 3-{[(2,2-Dichloracetyl)oxy]imino}-5-methyl-1-[3-(Trifluormethyl)benzyl]-1,3-dihydro-2H-indol-2-on CAS No. 321429-95-2](/img/structure/B2456098.png)
3-{[(2,2-Dichloracetyl)oxy]imino}-5-methyl-1-[3-(Trifluormethyl)benzyl]-1,3-dihydro-2H-indol-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a complex molecule notable for its structural intricacies and diverse applications. This compound comprises several functional groups, including a dichloroacetyl moiety, an oxime, and a trifluoromethylbenzyl group, making it a molecule of significant interest in various scientific disciplines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Utilized in the synthesis of complex organic frameworks and heterocyclic compounds.
Biology
Employed in studying enzyme inhibition due to its unique structure and reactive groups.
Medicine
Investigated as a potential therapeutic agent for its biological activity.
Industry
Used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step processes starting from readily available precursors. Key steps often include:
Formation of the indole core.
Introduction of the methyl and benzyl groups.
Addition of the oxime functionality.
Attachment of the dichloroacetyl group.
Industrial Production Methods: : Industrial synthesis may employ optimized catalytic pathways and continuous flow chemistry to enhance yield and efficiency. Strict control over reaction parameters such as temperature, solvent, and time is essential to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the indole nitrogen or other susceptible sites.
Reduction: : Reduction can convert the oxime to an amine.
Substitution: : Various substitution reactions can modify the benzyl or indole rings.
Common Reagents and Conditions
Oxidation: : Agents such as peracids or chromium-based reagents.
Reduction: : Hydrogenation or metal hydrides like sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: : Oxidized derivatives with altered functional groups.
Reduction: : Aminated products from oxime reduction.
Substitution: : Substituted derivatives with modified aromatic or heterocyclic rings.
Wirkmechanismus
Molecular Targets: : The compound interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethylbenzyl group enhances binding affinity through hydrophobic interactions.
Pathways Involved: : The biochemical pathways impacted depend on the specific biological target. For instance, inhibition of a key enzyme could disrupt metabolic or signaling pathways crucial for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The presence of the trifluoromethyl group imparts unique electronic properties and stability.
The dichloroacetyl and oxime functionalities provide distinctive reactivity profiles.
Similar Compounds
3-(Trifluoromethyl)phenyl indoles: : Share the trifluoromethylbenzyl moiety but differ in other substituents.
Oxime-based indoles: : Similar reactive groups but vary in additional functional groups.
Dichloroacetyl derivatives: : Different core structures but share the dichloroacetyl group.
Each of these compounds offers unique advantages and disadvantages in various applications, emphasizing the distinctive characteristics and potential of 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one.
This was fun. Want to delve into any specific section more?
Eigenschaften
IUPAC Name |
[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O3/c1-10-5-6-14-13(7-10)15(25-29-18(28)16(20)21)17(27)26(14)9-11-3-2-4-12(8-11)19(22,23)24/h2-8,16H,9H2,1H3/b25-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWMDOHIDHFTAG-MYYYXRDXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-fluorophenoxy)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide](/img/structure/B2456019.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456022.png)

![(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B2456026.png)
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester](/img/structure/B2456027.png)



![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2456032.png)
![N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2456034.png)



